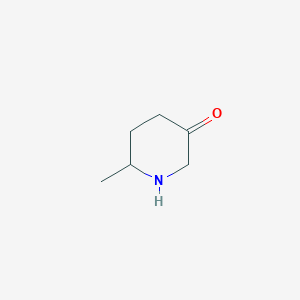

6-Methylpiperidin-3-one

Description

Academic Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine motif is one of the most important synthetic fragments in the design and construction of drugs, appearing in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. acs.orgsmolecule.com The prevalence of this scaffold in FDA-approved drugs underscores its importance as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. rsc.org The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a significant and ongoing task in modern organic chemistry. rdd.edu.iq

The academic interest in piperidine scaffolds stems from their structural versatility and their ability to be modified to fine-tune the biological activity of a molecule. evitachem.com Synthetic chemists continuously explore novel intra- and intermolecular reactions to create diverse piperidine derivatives, such as substituted piperidines, spiropiperidines, and condensed piperidines. acs.orgsmolecule.com These efforts are driven by the need for new therapeutic agents that can address a wide range of diseases. acs.orgresearchgate.net The development of new catalytic systems, including those based on biocatalysis, further expands the toolbox for accessing complex piperidine structures. rsc.org

Contextualization of Keto-Piperidine Derivatives in Organic Synthesis Research

Within the broad family of piperidine derivatives, keto-piperidines, also known as piperidinones, are crucial intermediates in organic synthesis. The presence of a ketone functional group within the piperidine ring offers a reactive handle for a variety of chemical transformations. Specifically, the piperidin-3-one (B1582230) framework is a frequently encountered intermediate in the synthesis of alkaloid natural products and various pharmaceutical agents. acs.org

The strategic placement of the ketone at the 3-position allows for further functionalization, such as conversion to the corresponding piperidin-3-ol or piperidin-3-amine (B1201142) through reduction or reductive amination, respectively. acs.org However, the synthesis of substituted piperidin-3-ones can be challenging, and a number of synthetic strategies have been developed to access this important scaffold. These methods include the aza-Achmatowicz reaction, ring expansion of cyclopropanes, and modifications of amino acids, although these often require specific precursors. acs.org More recent developments include rhodium-catalyzed transannulation reactions to produce functionalized 6-substituted piperidin-3-ones. nih.gov

Current Research Trajectories and Knowledge Gaps for 6-Methylpiperidin-3-one

Current research involving the 6-methylpiperidine-3-one scaffold is primarily centered on its role as a key building block in the synthesis of more complex and pharmacologically active molecules. A notable example is its use as a precursor for the synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol, which is a crucial intermediate for the orexin (B13118510) receptor antagonist MK-6096, a compound investigated for the treatment of sleep disorders. acs.orgacs.orgx-mol.com The synthesis of this and other derivatives often involves the stereoselective reduction of the ketone in this compound.

Despite its utility as a synthetic intermediate, a significant knowledge gap exists in the dedicated research of this compound itself. A comprehensive search of the scientific literature reveals a scarcity of studies focused directly on the fundamental properties, detailed reaction mechanisms, and broad synthetic applications of this specific compound. snhu.eduresearchgate.net While methods for the synthesis of substituted piperidin-3-ones exist, acs.orgnih.gov and biocatalytic reductions of related N-protected piperidin-3-ones have been explored, researchgate.net there is a lack of systematic investigation into the optimal and varied synthetic routes to this compound. Furthermore, detailed spectroscopic characterization and an exploration of its broader reactivity profile are not extensively documented in publicly available research. This represents a clear research gap, indicating an opportunity for further investigation to fully characterize this synthetically useful molecule. snhu.edu

Structure

3D Structure

Properties

IUPAC Name |

6-methylpiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-2-3-6(8)4-7-5/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUFRSQXYNMHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylpiperidin 3 One and Its Precursors

Chemo-, Regio-, and Stereoselective Synthesis

Control of Stereochemistry at the Methyl-Bearing Carbon

Achieving precise control over the stereocenter at the C6 position of the piperidine (B6355638) ring is a primary objective in the synthesis of chiral 6-methylpiperidin-3-one analogues. Various strategies have been developed to introduce this chirality with high fidelity.

One of the most effective methods involves biocatalytic transamination . In a notable synthesis of a precursor to ((3R,6R)-6-methylpiperidin-3-yl)methanol, a keto-ester intermediate, derived from a Michael addition reaction, undergoes a highly enantioselective transamination. researchgate.netacs.org This enzymatic step, utilizing a transaminase, establishes the desired (R)-configuration at the methyl-bearing carbon, achieving an enantiomeric excess of over 99%. researchgate.net

Another approach is through intramolecular reductive cyclization . A stereoselective synthesis of a related compound, (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, was achieved starting from D-glucose. nih.gov The key step involves the construction of the trisubstituted piperidine skeleton through the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which effectively sets the stereochemistry at multiple centers, including the one bearing the methyl group. nih.gov

More traditional methods like the catalytic hydrogenation of substituted pyridines can also yield 6-methylpiperidine structures. For instance, the hydrogenation of methyl 6-methylnicotinate (B8608588) using a platinum oxide (PtO₂) catalyst produces a mixture of cis and trans diastereomers of methyl 6-methylpiperidine-3-carboxylate. rsc.org While this method forms the piperidine ring, it presents a challenge in stereocontrol, often requiring subsequent separation of the isomers. rsc.org

The table below summarizes these stereocontrol strategies.

Table 1: Methodologies for Stereocontrol at the Methyl-Bearing Carbon| Method | Key Reaction | Starting Material/Precursor | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Biocatalysis | Enantioselective Transamination | Keto-ester | >99% ee for (R)-configuration | researchgate.netacs.org |

| Reductive Cyclization | Intramolecular Reductive Cyclization | Conjugated keto-azide from D-glucose | High stereoselectivity for trisubstituted piperidine | nih.gov |

| Catalytic Hydrogenation | Hydrogenation of Pyridine (B92270) Ring | Methyl 6-methylnicotinate | 85:15 mixture of cis/trans diastereomers | rsc.org |

Asymmetric Synthesis Approaches for Chiral Analogues of this compound

The demand for enantiomerically pure analogues of this compound has driven the development of several sophisticated asymmetric synthesis routes. These methods often target key intermediates like chiral substituted piperidinols, which can be oxidized to the desired ketone.

A prominent chemoenzymatic strategy begins with readily available starting materials such as methyl vinyl ketone and diethyl malonate. acs.orgacs.org The synthesis proceeds through a Michael addition to form a keto-diethyl ester, followed by a biocatalytic transamination and spontaneous lactamization. acs.org This sequence yields ethyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate with excellent enantiomeric purity at the C6 position. acs.org

The use of chiral auxiliaries provides another powerful tool for asymmetric synthesis. In the synthesis of a related N-protected 3-methylpiperidin-2-one, a chiral auxiliary derived from D-phenylglycinol is attached to the nitrogen atom. researchgate.net This auxiliary directs the stereochemical outcome of a subsequent alkylation step with s-BuLi and a methylating agent, leading to the formation of the desired diastereomer. researchgate.net

A particularly innovative and practical method for achieving high diastereomeric purity is Crystallization-Induced Dynamic Resolution (CIDR) . This technique was successfully applied to an intermediate in the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.netacs.org A mixture of trans and cis isomers of a lactam acid was treated with an achiral amine. acs.orgacs.org This led to the selective crystallization of the desired trans-diastereomer as an ammonium (B1175870) salt. The continuous epimerization of the more soluble cis-isomer in solution allowed for its conversion to the less soluble trans-isomer, ultimately affording the desired product in high diastereomeric excess (>95% de) and excellent yield (91%). acs.orgacs.org

The table below outlines key asymmetric approaches.

Table 2: Asymmetric Synthesis Approaches for Chiral Analogues| Approach | Key Step(s) | Precursor(s) | Result | Reference(s) |

|---|---|---|---|---|

| Chemoenzymatic | Michael Addition, Biocatalytic Transamination/Lactamization | Methyl vinyl ketone, Diethyl malonate | Ethyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate (>99.5% ee) | acs.org |

| Chiral Auxiliary | Auxiliary-directed alkylation | 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | researchgate.net |

| Dynamic Resolution | Crystallization-Induced Dynamic Resolution (CIDR) | trans/cis mixture of a lactam acid | Desired trans-lactam acid salt (>95% de, 91% yield) | researchgate.netacs.orgacs.org |

Scalable Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and cost-effective processes. Significant efforts have been made to develop scalable syntheses for key intermediates leading to this compound analogues.

The synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a direct precursor, has been successfully demonstrated on a multi-kilogram scale. researchgate.netacs.org A key process improvement was the implementation of a solvent-free Michael reaction , which enhances efficiency and reduces waste. acs.org Furthermore, the optimization of the biocatalytic step to a single enzyme system for the transamination-lactamization sequence simplified the process. acs.org

For subsequent reduction steps, scalable methods have also been established. The reduction of the lactam acid intermediate to the corresponding piperidinol has been carried out using borane-tetrahydrofuran (B86392) complex (BH₃·THF) on a large scale. acs.org In other applications, catalytic hydrogenation is a preferred industrial method. For instance, the debenzylation of a related piperidine derivative is performed using a palladium on carbon hydroxide (B78521) catalyst under controlled hydrogen pressure (15 psi) and temperature (45-55 °C), conditions suitable for industrial settings. google.com Chemoenzymatic processes have also been developed that demonstrate scalability, with substrate concentrations up to 100 g/L, indicating a strong potential for industrial application. researchgate.net

The table below highlights key considerations for scalable synthesis.

Table 3: Scalable Synthesis and Process Chemistry Considerations| Feature | Description | Advantage for Scalability | Reference(s) |

|---|---|---|---|

| Scale Achieved | Multi-kilogram synthesis of a key piperidinol precursor. | Demonstrates the viability of the route for large-scale production. | researchgate.netacs.org |

| Solvent-Free Reaction | Michael addition performed without solvent. | Reduces solvent costs and waste, improves process mass intensity. | acs.org |

| Optimized Biocatalysis | Use of a single enzyme system for transamination-lactamization. | Simplifies the process, potentially lowering catalyst and operational costs. | acs.org |

| Dynamic Resolution | CIDR converts an isomeric mixture to a single product in high yield and purity. | Maximizes yield from a key intermediate, avoiding costly chromatographic separation. | researchgate.netacs.orgacs.orgacs.org |

| Industrial Hydrogenation | Use of palladium catalysts under controlled pressure and temperature. | Standard, reliable, and well-understood industrial process for reactions like debenzylation. | google.com |

Chemical Reactivity and Transformations of 6 Methylpiperidin 3 One

Reactivity of the Ketone Moiety

The carbonyl group at the 3-position of the piperidine (B6355638) ring is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, reductions, oxidations, and functionalization at the adjacent α-carbon.

The electrophilic nature of the carbonyl carbon in 6-methylpiperidin-3-one makes it susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would yield 6-methyl-3-phenylpiperidin-3-ol. Similarly, the addition of hydride reagents leads to the formation of alcohols, a process detailed in the reduction section.

Condensation Reactions: this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines or related compounds. A common example is the reaction with hydroxylamine (B1172632), which yields an oxime. These reactions are often reversible and are typically carried out under conditions that favor the removal of water to drive the equilibrium towards the product.

| Reactant | Product Type | Example Product |

| Grignard Reagent (e.g., Phenylmagnesium bromide) | Tertiary Alcohol | 6-Methyl-3-phenylpiperidin-3-ol |

| Hydroxylamine | Oxime | This compound oxime |

| Primary Amine (e.g., Methylamine) | Imine | N,6-Dimethylpiperidin-3-imine |

Reduction: The ketone functionality of this compound can be reduced to a secondary alcohol, 6-methylpiperidin-3-ol, using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgleah4sci.com Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, is also an effective method for this reduction. tcichemicals.com The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions, potentially leading to diastereomeric mixtures of the resulting alcohol. A complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. researchgate.netresearchgate.netenamine.net

| Reaction Type | Reagent(s) | Product |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 6-Methylpiperidin-3-ol |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | 6-Methylpiperidin-3-ol |

| Deoxygenation (Wolff-Kishner) | Hydrazine (B178648) (N₂H₄), strong base (e.g., KOH) | 6-Methylpiperidine |

Oxidation: The oxidation of the ketone in this compound can lead to different products depending on the oxidizing agent and reaction conditions. A notable transformation is the Baeyer-Villiger oxidation, where a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to insert an oxygen atom adjacent to the carbonyl group, forming a lactone. nih.govnih.govrsc.org In the case of this compound, this would result in the formation of a seven-membered ring lactam.

Enolization and Enolate Formation: The presence of α-hydrogens on the carbons adjacent to the carbonyl group allows this compound to form enolates under basic conditions. The regioselectivity of enolate formation (at C-2 or C-4) can be controlled by the choice of base and reaction conditions. Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate, while weaker bases and higher temperatures can lead to the more thermodynamically stable enolate.

Enamine Formation: In the presence of a secondary amine, such as pyrrolidine (B122466) or morpholine, and an acid catalyst, this compound can be converted into an enamine. libretexts.org This reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the enamine. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon.

Alpha-Carbon Functionalization: The enolate or enamine intermediates derived from this compound can be reacted with various electrophiles to introduce functional groups at the α-position.

Alkylation: Enolates can be alkylated by treating them with alkyl halides. nih.govuwo.castackexchange.com This reaction is a powerful tool for forming new carbon-carbon bonds. The diastereoselectivity of this reaction can be influenced by the presence of the methyl group at the 6-position. rsc.orgstackexchange.com

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an enolizable carbonyl compound. tcichemicals.comresearchgate.netreddit.comresearchgate.net In the context of this compound, it can react with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the α-position.

| Reaction Type | Intermediate | Electrophile | Product |

| α-Alkylation | Enolate | Alkyl Halide (e.g., Methyl Iodide) | 2,6-Dimethylpiperidin-3-one or 4,6-Dimethylpiperidin-3-one |

| Enamine Reaction | Enamine | Alkyl Halide or Michael Acceptor | α-Substituted Ketone (after hydrolysis) |

| Mannich Reaction | Enol | Formaldehyde, Secondary Amine | β-Amino Ketone |

Reactivity of the Piperidine Nitrogen

The secondary amine nitrogen in the piperidine ring is a nucleophilic and basic center, allowing for a range of functionalization reactions.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. For example, reaction with methyl iodide would yield 1,6-dimethylpiperidin-3-one.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. researchgate.netderpharmachemica.comnih.govsemanticscholar.org This reaction is often used to introduce protecting groups or to synthesize amide derivatives. For instance, reaction with acetyl chloride in the presence of a base would yield 1-acetyl-6-methylpiperidin-3-one. A common protecting group for the nitrogen is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govresearchgate.netorganic-chemistry.orgnih.gov

| Reaction Type | Reagent(s) | Product |

| N-Alkylation | Methyl Iodide, Base | 1,6-Dimethylpiperidin-3-one |

| N-Acylation | Acetyl Chloride, Base | 1-Acetyl-6-methylpiperidin-3-one |

| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | 1-(tert-Butoxycarbonyl)-6-methylpiperidin-3-one |

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular cyclization reactions to form bicyclic compounds. For example, an intramolecular reductive cyclization strategy has been used to synthesize 2,3,6-trisubstituted piperidine skeletons from related keto-azide intermediates. researchgate.netnih.gov

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, analogs of this compound with an appropriate tethered aromatic ring could potentially undergo intramolecular versions of this reaction to form complex fused heterocyclic systems. stackexchange.comenamine.netlibretexts.orgresearchgate.netyoutube.com This reaction proceeds through an iminium ion intermediate and subsequent electrophilic aromatic substitution.

Ring-Opening and Rearrangement Reactions of the Piperidinone Core

The piperidinone core of this compound can undergo several synthetically useful transformations that involve the cleavage or rearrangement of the ring structure. These reactions often lead to the formation of new carbocyclic or heterocyclic systems, highlighting the utility of this compound as a synthetic intermediate.

One notable rearrangement is the Favorskii rearrangement , which is characteristic of α-halo ketones. ddugu.ac.inwikipedia.org When this compound is halogenated at the C2 position to form a 2-halo-6-methylpiperidin-3-one derivative, it can undergo a Favorskii rearrangement in the presence of a base. This reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack by a base (such as a hydroxide (B78521) or alkoxide) followed by ring opening. wikipedia.org In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. ddugu.ac.inadichemistry.com For a 2-halo-6-methylpiperidin-3-one, this would lead to the formation of a substituted pyrrolidine-2-carboxylic acid derivative. The exact nature of the product depends on the base used; for instance, using an alkoxide would yield the corresponding ester. wikipedia.org

Another significant rearrangement is the Beckmann rearrangement of the corresponding oxime. This compound can be converted to its oxime by reaction with hydroxylamine. Treatment of this oxime with an acid catalyst can induce a Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group on the nitrogen migrates. This reaction results in the formation of a seven-membered ring lactam, specifically a substituted azepan-3-one (B168768). The stereochemistry of the oxime (E or Z) determines which group migrates and thus the final product structure.

While less common, other ring transformations can be envisaged. For instance, nucleophilic substitutions at the 3-position of pyridines can sometimes lead to ring contractions, forming substituted pyrrolidines through an intermediate aziridine (B145994) formation. youtube.com Although this applies to the aromatic precursor, it highlights the potential for ring contraction in related saturated systems under specific conditions. Additionally, photomediated ring contractions of saturated heterocycles, including piperidines, have been reported, proceeding through a Norrish type II hydrogen atom transfer followed by fragmentation and recyclization to yield cyclopentane (B165970) derivatives. nih.gov

| Rearrangement Reaction | Starting Material Derivative | Key Intermediate/Process | Typical Product |

|---|---|---|---|

| Favorskii Rearrangement | 2-Halo-6-methylpiperidin-3-one | Cyclopropanone intermediate | Substituted pyrrolidine-2-carboxylic acid derivative |

| Beckmann Rearrangement | This compound oxime | Migration of the anti-periplanar group | Substituted azepan-3-one (lactam) |

Multi-Component Reactions Involving this compound as a Substrate

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Cyclic ketones, including piperidones, are often valuable substrates in these reactions. nih.gov this compound, with its ketone functionality, can participate in several important MCRs.

The Ugi reaction is a four-component reaction that typically involves a ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.com The use of cyclic ketones like piperidones in the Ugi reaction is well-documented and often proceeds in high yields. nih.gov Therefore, this compound can serve as the ketone component, reacting with an amine to form an iminium ion intermediate, which is then trapped by the isocyanide and the carboxylic acid. This would lead to the formation of a highly functionalized, spirocyclic piperidine derivative.

Another important MCR is the Petasis reaction , also known as the Petasis borono-Mannich reaction. This reaction involves the coupling of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org this compound can act as the carbonyl component in this reaction. The reaction proceeds through the formation of an iminium ion from the piperidinone and an amine, which then reacts with the organoboronic acid. This provides a direct route to α-substituted piperidines. The reaction is known to tolerate a wide range of functional groups and can be used for the synthesis of α-amino acids and their derivatives. organic-chemistry.org

The versatility of this compound in MCRs allows for the rapid generation of molecular diversity from a single, readily available starting material. The resulting complex piperidine scaffolds are of significant interest in medicinal chemistry and drug discovery.

| Multi-Component Reaction | Other Reactants | Key Intermediate | General Product Structure |

|---|---|---|---|

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Iminium ion | Spirocyclic piperidine bis-amide |

| Petasis Reaction | Amine, Vinyl- or Aryl-boronic acid | Iminium ion | α-Substituted piperidine |

Advanced Spectroscopic and Structural Elucidation Studies of 6 Methylpiperidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled detail about the carbon-hydrogen framework.

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 6-Methylpiperidin-3-one is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The 1D proton NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration (proton count). For this compound, distinct signals are expected for the N-H proton, the methyl group protons, and the methylene (B1212753) and methine protons on the piperidine (B6355638) ring.

¹³C NMR: The 1D carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C=O), the methine carbons (C-2 and C-6), the methylene carbons (C-4 and C-5), and the methyl carbon.

2D NMR Techniques: To definitively link these signals, 2D NMR is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the proton-proton connectivity throughout the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This is crucial for assigning the chemical shifts of the carbon atoms based on their corresponding, more easily assigned, proton signals. nih.gov

The expected NMR data, based on analyses of similar piperidinone structures, are summarized below.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Position | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2 | ~55-60 | ~3.1-3.4 | m |

| 3 | ~208-212 | - | - |

| 4 | ~40-45 | ~2.4-2.6 | m |

| 5 | ~25-30 | ~1.8-2.1 | m |

| 6 | ~48-53 | ~3.0-3.3 | m |

| CH₃ | ~15-20 | ~1.1-1.3 | d |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Multiplicities are denoted as s (singlet), d (doublet), and m (multiplet).

The six-membered piperidine ring in this compound is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. acs.orgwesternsydney.edu.au The methyl group at the C-6 position can exist in either an axial or an equatorial orientation.

Dynamic NMR studies and analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra are used to determine the preferred conformation.

Coupling Constants: The magnitude of the three-bond coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them. Larger coupling constants are typically observed for protons in a trans-diaxial arrangement compared to axial-equatorial or diequatorial arrangements. By analyzing the splitting patterns of the ring protons, particularly the H-6 methine proton, the predominant orientation of the methyl group can be inferred.

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments can identify protons that are close in space, regardless of their bonding connectivity. An NOE between the methyl protons and axial protons on the same side of the ring would provide strong evidence for an equatorial orientation of the methyl group, which is generally the more sterically favorable position.

These studies often reveal that the piperidine ring exists in a dynamic equilibrium between two chair conformations, though one is typically more populated than the other. auremn.org.br

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. chemguide.co.uk The resulting charged fragments are detected, and their mass-to-charge ratios (m/z) provide structural clues. The fragmentation of cyclic ketones and amines is well-characterized and typically involves specific cleavage patterns.

Key proposed fragmentation pathways for this compound include:

Alpha-Cleavage: The most common fragmentation pathway for ketones involves cleavage of the bond adjacent to the carbonyl group. For this compound, this could occur on either side of the C-3 carbonyl, leading to the loss of CO or other fragments.

Cleavage adjacent to Nitrogen: The nitrogen atom can also direct fragmentation, often involving cleavage of the C-C bond alpha to the nitrogen (the C-2–C-3 or C-5–C-6 bonds).

Loss of the Methyl Group: Cleavage of the C-6–CH₃ bond can result in the loss of a methyl radical (•CH₃), leading to a fragment ion with an m/z value of M-15.

Table 2. Proposed Key Mass Spectrometry Fragments for this compound.

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₅H₈NO]⁺ | Loss of •CH₃ |

| 85 | [C₅H₉N]⁺• | Loss of CO |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage and subsequent fragmentation |

High-resolution mass spectrometry (HRMS) measures the m/z ratio of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the ion. researchgate.net For this compound, HRMS is used to confirm its molecular formula, C₆H₁₁NO. By comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass, it is possible to distinguish it from other potential compounds that have the same nominal mass but a different elemental formula. researchgate.net

Calculated Monoisotopic Mass of C₆H₁₁NO: 113.08406 u

An HRMS measurement yielding a mass very close to this value would unequivocally confirm the molecular formula of the compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org It is particularly sensitive to polar bonds. For this compound, the most prominent and diagnostic absorption would be the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration. Other key absorptions include the N-H stretch, C-H stretches, and N-H bending.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. 6-napse.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is often more effective for detecting symmetric vibrations and non-polar bonds. The C=O stretch is also observable in the Raman spectrum, as are various C-C and C-H vibrations within the ring and methyl group. mdpi.com

Table 3. Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H | Stretch | 3300-3500 | 3300-3500 | Medium (IR) |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 | Strong |

| C=O | Stretch | 1705-1725 | 1705-1725 | Strong (IR), Medium (Raman) |

| N-H | Bend | 1580-1650 | - | Medium |

Table of Mentioned Compounds

| Compound Name |

|---|

Characteristic Band Assignments and Functional Group Analysis

The key functional groups within this compound—the secondary amine (N-H), the carbonyl group (C=O) of the ketone, and the aliphatic C-H bonds—give rise to distinct and identifiable bands in its vibrational spectra.

The C-H stretching of alkanes is typically observed in the 2850–3000 cm⁻¹ region. orgchemboulder.com The carbonyl (C=O) stretch from the saturated ketone functional group is expected to produce a strong, sharp absorption band in the range of 1700–1750 cm⁻¹. pressbooks.pubmasterorganicchemistry.com Specifically, for a saturated aliphatic ketone, this peak is typically centered around 1715 cm⁻¹. orgchemboulder.com The N-H stretching vibration of a secondary amine is characterized by a band of moderate intensity appearing between 3250 and 3400 cm⁻¹. orgchemboulder.com

Table 1: Characteristic Vibrational Band Assignments for this compound

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Secondary Amine | N-H | Stretch | 3400–3250 (moderate) |

| Alkane | C-H | Stretch | 3000–2850 (moderate) |

| Ketone | C=O | Stretch | 1715 (strong, sharp) |

| Alkane | C-H | Bend (Scissoring) | 1470–1450 (moderate) |

This table is generated based on established characteristic absorption frequencies for the constituent functional groups. orgchemboulder.com

Vibrational Modes Correlated to Molecular Structure

Each absorption band in the FT-IR and Raman spectra corresponds to a specific normal mode of vibration within the this compound molecule. nih.gov These modes are not isolated to single bonds but often involve the collective movement of several atoms.

Stretching Vibrations: These involve a change in the length of the bond. High-frequency stretches, such as the N-H stretch (~3300 cm⁻¹) and C-H stretches (~2900 cm⁻¹), require more energy. pressbooks.pub The C=O double bond stretch (~1715 cm⁻¹) is also a high-energy vibration and is particularly intense in IR spectra due to the large change in dipole moment during the vibration. surfacesciencewestern.compressbooks.pub

Bending Vibrations: These modes involve a change in the angle between two bonds and occur at lower frequencies than stretching vibrations. Examples include scissoring, rocking, wagging, and twisting of the methylene (-CH₂-) groups in the piperidine ring. surfacesciencewestern.com For instance, C-H bending modes are found in the 1470-1350 cm⁻¹ range. orgchemboulder.com

Skeletal Vibrations: In the lower frequency fingerprint region (< 1500 cm⁻¹), complex vibrations involving the entire molecular skeleton occur. vscht.cznih.gov These include the stretching and bending of the C-C bonds that form the piperidine ring. These vibrations are highly characteristic of the specific molecule, making this region useful for unambiguous identification.

Analysis of these modes provides a detailed map of the molecule's dynamic structure and the relative strength of its chemical bonds.

X-ray Crystallography of this compound Derivatives

Solid-State Structural Determination

X-ray crystallography on derivatives reveals that the six-membered piperidinone ring typically adopts a non-planar conformation to minimize steric strain. In the case of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one, the central ring exists in a stable chair conformation. nih.gov Similarly, studies on other substituted piperidines confirm the prevalence of the chair form. nih.gov

However, other conformations are possible depending on the substituents. For example, certain 3,5-bis(benzylidene)-1-methylpiperidin-4-one derivatives have been found to adopt a sofa conformation. nih.gov In these derivatives, the methyl group attached to the nitrogen atom consistently occupies an equatorial position to reduce steric hindrance. nih.gov Puckering parameters are used to precisely describe the degree and nature of the ring's non-planarity. nih.gov

Table 2: Crystallographic Data for Selected Piperidinone Derivatives

| Compound | Ring Conformation | Key Features |

|---|---|---|

| 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one nih.gov | Chair | Thiazole rings are inclined to the piperidinone mean plane. |

| 3,5-Bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one nih.gov | Sofa | N-methyl group is in an equatorial position. |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. rsc.orgsemanticscholar.org In the derivatives of this compound, hydrogen bonding and other weak forces play a crucial role in defining the crystal architecture.

In the crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one, molecules are linked by C—H⋯O hydrogen bonds, which form C(10) zigzag chains that run parallel to the c-axis. nih.gov For 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one, a more complex network is observed, where pairs of O—H⋯N and O—H⋯O hydrogen bonds link molecules into chains. These chains are further connected by C—H⋯O interactions to form undulating sheets. nih.gov

Computational and Theoretical Investigations of 6 Methylpiperidin 3 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of 6-methylpiperidin-3-one. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of this compound is characterized by its arrangement of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's chemical reactivity. The HOMO represents the ability to donate electrons, indicating regions susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting areas prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more readily polarizable and can be more reactive. For this compound, the HOMO is typically localized around the nitrogen atom and the oxygen of the carbonyl group, reflecting the presence of lone pair electrons. The LUMO, conversely, is predominantly centered on the carbonyl carbon, which is electron-deficient and thus electrophilic.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 6.60 |

Note: These values are representative and would be obtained from DFT calculations, for instance, at the B3LYP/6-31G(d) level of theory.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across the molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the EPS map indicate regions of varying electrostatic potential. Regions with a negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the EPS map would clearly show a region of high negative potential around the carbonyl oxygen due to its lone pair electrons and high electronegativity. The nitrogen atom would also exhibit a negative potential. In contrast, the carbonyl carbon and the hydrogen atom attached to the nitrogen would display a positive potential, indicating their electrophilic character. This detailed charge distribution information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Conformational Analysis and Energy Landscapes

Ab initio and DFT methods are extensively used to perform conformational analyses of cyclic molecules like this compound. These calculations can accurately predict the geometries and relative energies of different conformers. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, the primary conformational isomers arise from the axial or equatorial position of the methyl group at the C6 position.

Computational studies consistently show that the chair conformation with the methyl group in the equatorial position is the most stable conformer. This is due to the avoidance of 1,3-diaxial interactions that would destabilize the axial conformer. The energy difference between the equatorial and axial conformers can be quantified through these calculations.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Methyl) | 0.00 |

| Chair (Axial Methyl) | 1.85 |

| Twist-Boat | 5.50 |

Note: These values are illustrative and would be determined through geometry optimization calculations at a suitable level of theory.

While quantum chemical calculations provide information on static conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in different environments. MD simulations model the movement of atoms over time, allowing for the exploration of conformational changes and intermolecular interactions.

By performing MD simulations in a solvent, such as water, the influence of the solvent on the conformational equilibrium can be investigated. The solvent can stabilize certain conformers through interactions like hydrogen bonding. For this compound, the carbonyl group and the N-H group can act as hydrogen bond acceptors and donors, respectively. MD simulations can reveal the structure and dynamics of the surrounding solvent molecules and how they affect the conformational preferences of the piperidine ring. These simulations can also provide information on the flexibility of the ring and the rates of interconversion between different conformers.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a comprehensive understanding of the reaction pathway.

For instance, the reduction of the carbonyl group in this compound to form the corresponding alcohol is a common reaction. Computational studies can model this reaction, for example, with a reducing agent like sodium borohydride (B1222165). The calculations would involve identifying the structure of the transition state where the hydride is transferred to the carbonyl carbon. The energy of this transition state relative to the reactants determines the activation energy of the reaction.

Furthermore, computational methods can predict the stereoselectivity of such reactions. The approach of the hydride to the carbonyl carbon can occur from two different faces, leading to two different stereoisomers of the product. By calculating the activation energies for both pathways, the preferred direction of attack and thus the major product can be predicted. This type of analysis is invaluable for understanding and optimizing synthetic procedures.

Transition State Characterization for Synthetic Pathways

Understanding the mechanism of a chemical reaction is fundamental to optimizing its outcome. Computational chemistry allows for the detailed characterization of reaction pathways, including the identification and analysis of high-energy transition states that govern the reaction rate. A common route for synthesizing piperidinone rings involves the intramolecular cyclization of an appropriate amino ketone precursor.

Density Functional Theory (DFT) is a primary computational method used to model these reactions. By calculating the potential energy surface, researchers can map the energetic landscape of the reaction from reactant to product. For instance, in the photocyclization of α-N-methylamino ketones, DFT calculations (specifically using the M06-L functional) have shown that the reaction proceeds through a complex pathway involving multiple steps on different electronic states (singlet and triplet). The calculations identified key transition states for cyclization, revealing that an intersystem crossing mechanism is crucial for the formation of the final product rsc.org.

For related piperidine syntheses, such as the intramolecular cyclization of alkene-bearing amides, computational studies have elucidated the 6-endo-trig cyclization mechanism mdpi.com. These studies calculate the activation energies associated with different potential pathways, allowing chemists to predict which route is kinetically favored. The geometry of the transition state—the specific arrangement of atoms at the peak of the energy barrier—provides critical information about the factors controlling the reaction's stereoselectivity. In organocatalyzed intramolecular cycloadditions, DFT calculations have revealed that reactions can proceed through concerted but highly asynchronous transition states, explaining the exclusive formation of certain stereoisomers nih.gov. These computational models can precisely determine bond lengths and angles in the transition state, offering a level of detail unattainable through experimental means alone.

Catalyst Design Principles Based on Computational Models

Computational models are not only descriptive but also predictive, making them invaluable for the rational design of new and improved catalysts. In silico screening allows for the rapid evaluation of numerous potential catalysts, saving significant time and resources compared to traditional experimental screening acs.orgd-nb.info.

The process of computational catalyst design often involves several steps:

Mechanism Elucidation: A detailed understanding of the uncatalyzed and catalyzed reaction mechanism is established using methods like DFT. This includes identifying the rate-determining step, which is the primary target for catalytic acceleration.

Theozyme Modeling: Researchers construct an idealized model of the transition state, termed a "theozyme." This model captures the optimal geometric and electronic arrangement of catalytic functional groups required to stabilize the transition state acs.org.

Virtual Screening: A library of potential catalyst structures is computationally screened to find molecules capable of adopting a conformation that matches the theozyme model. This "catalophore search" identifies promising candidates acs.org.

Performance Prediction: The most promising candidates are then subjected to more rigorous quantum mechanical calculations to predict their actual performance, including the enantioselectivity they would induce in a reaction acs.org.

This approach has been successfully applied to organocatalysis for reactions like asymmetric propargylations and intramolecular Michael additions acs.orgnih.gov. For instance, a systematic in silico screening of bipyridine N,N'-dioxide-derived catalysts predicted enantiomeric excesses (ee) up to 99% for certain structures, providing a clear guide for experimental synthesis and testing acs.org. These computational methods allow for the exploration of how catalyst structure, including the nature of hydrogen-bond donors (e.g., urea (B33335) vs. thiourea) and the catalyst backbone, influences reactivity and selectivity d-nb.infoacs.org. The insights gained enable the design of catalysts with enhanced activity and stereocontrol for the synthesis of complex heterocyclic molecules like this compound.

Spectroscopic Property Prediction and Validation

Computational chemistry provides highly accurate predictions of spectroscopic properties, which are essential for the structural elucidation and characterization of newly synthesized compounds. The comparison between theoretically calculated spectra and experimentally measured spectra serves as a powerful tool for structure validation.

Density Functional Theory (DFT) is the most common method for predicting a wide range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra nih.govnih.gov. For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in conjunction with a DFT functional (like B3LYP) and a suitable basis set (e.g., 6-311G(d,p)) to calculate the isotropic shielding constants of atomic nuclei nih.govnih.gov. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule nih.govrsc.orgnrel.govmdpi.com.

Similarly, computational methods can predict vibrational frequencies observed in IR and Raman spectroscopy. By calculating the harmonic frequencies of a molecule's vibrational modes, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental data nih.gov. The analysis of the potential energy distribution (PED) for each vibrational mode allows for a precise assignment of spectral bands to specific molecular motions, such as C=O stretching or CH₂ bending nih.gov.

While specific predicted data for this compound is not available, the table below presents typical DFT-predicted spectroscopic data for a related substituted piperidin-4-one derivative, illustrating the type of information that can be obtained.

| Spectroscopic Technique | Predicted Data Type | Example of Predicted Values for a Piperidinone Analog |

|---|---|---|

| 13C NMR | Chemical Shifts (ppm) | C=O: ~208 ppm; C-N carbons: ~60-66 ppm; Other ring carbons: ~50-58 ppm |

| 1H NMR | Chemical Shifts (ppm) | Ring protons adjacent to N: ~3.7-4.1 ppm; Other ring protons: ~2.5-2.7 ppm |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | N-H stretch: ~3300 cm-1; C-H stretch: ~2900-3000 cm-1; C=O stretch: ~1705 cm-1 |

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, providing a high degree of confidence in structural assignments nih.gov.

Synthesis and Characterization of 6 Methylpiperidin 3 One Derivatives and Analogues

Modifications at the Carbonyl Position

The ketone functionality at the C-3 position of the 6-methylpiperidine ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the alteration of the core ring structure.

The reaction of the carbonyl group with nucleophiles is a fundamental transformation for introducing nitrogen and oxygen-based functional groups.

Oximes: The condensation reaction of a ketone with hydroxylamine (B1172632) hydrochloride, typically in the presence of a mild base like pyridine (B92270) or sodium acetate, yields an oxime. This reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. For 6-Methylpiperidin-3-one, this would result in the formation of this compound oxime. The reaction conditions are generally mild, often involving stirring the reactants in a solvent such as ethanol (B145695) at room temperature or with gentle heating. researchgate.netacs.orgnih.govnih.gov

Hydrazones: Similarly, hydrazones are synthesized by the reaction of a ketone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine). mdpi.comminarjournal.comdoi.org The reaction mechanism is analogous to oxime formation. The resulting hydrazone derivatives of piperidin-4-ones have been synthesized and characterized for their biological activities. nih.govacs.org For this compound, reaction with hydrazine hydrate (B1144303) in a solvent like ethanol under reflux would be expected to yield this compound hydrazone.

Ketals/Acetals: The carbonyl group can be protected by forming a ketal, typically by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction is reversible and is often driven to completion by removing water. This transformation would yield the corresponding ethylene ketal of this compound, a common strategy in multi-step syntheses to prevent the ketone from reacting with subsequent reagents.

Table 1: General Conditions for Carbonyl Derivatization

| Derivative | Reagents | Typical Conditions |

|---|---|---|

| Oxime | Hydroxylamine hydrochloride, Base (e.g., Pyridine) | Ethanol, 60 °C |

| Hydrazone | Hydrazine hydrate, Acetic acid (catalyst) | Ethanol, Reflux |

The ketone functionality serves as a key starting point for rearrangements that alter the size of the piperidine (B6355638) ring.

Ring Expansion (e.g., Beckmann Rearrangement): The oxime derivative of this compound can undergo a Beckmann rearrangement upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid). This reaction involves the migration of one of the alpha-carbon atoms to the nitrogen atom, resulting in the formation of a seven-membered lactam (azepan-4-one derivative). The group anti-periplanar to the leaving group on the oxime nitrogen preferentially migrates.

Ring Contraction (e.g., Favorskii Rearrangement): A Favorskii rearrangement can be employed to contract the six-membered piperidine ring to a five-membered pyrrolidine (B122466) ring. researchgate.netcam.ac.ukmdma.ch This requires the initial formation of an α-halo ketone, for example, 2-bromo-6-methylpiperidin-3-one. Treatment of this α-halo ketone with a base, such as sodium methoxide, would induce a rearrangement to form a methyl 5-methylpyrrolidine-2-carboxylate derivative. organic-chemistry.orgrsc.org The reaction is believed to proceed through a cyclopropanone (B1606653) intermediate. researchgate.net

Substitution on the Piperidine Ring

Introducing substituents at various positions on the piperidine ring is crucial for creating structural diversity and modulating properties.

The positions alpha (C-2 and C-4) and beta (C-5) to the ketone are key sites for functionalization.

Alpha-Functionalization: The α-protons of the ketone in this compound are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For effective control, the piperidine nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc). researchgate.net For instance, N-Boc-6-methylpiperidin-3-one can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with an alkyl halide. Another important reaction is the Mannich reaction, a three-component condensation of the ketone, an aldehyde (like formaldehyde), and a secondary amine, which introduces an aminomethyl group at the α-position. whiterose.ac.uknih.govrsc.orgnih.gov

Beta-Functionalization: Direct functionalization at the β-position (C-5) is more challenging. One strategy involves the formation of an enamine from the piperidone, which can then react with electrophiles. Palladium-catalyzed β-arylation of N-Boc protected piperidines has been achieved through a process involving β-hydride elimination from an α-palladated intermediate. researchgate.net

Modifying the C-6 position, which is remote from the ketone, requires different strategies. Catalyst-controlled C-H functionalization has emerged as a powerful tool for site-selective reactions on piperidine rings. youtube.comchemicalbook.com By selecting appropriate rhodium catalysts and nitrogen-protecting groups, it is possible to direct functionalization to specific C-H bonds, although this is more commonly applied to piperidines without the ketone functionality. For 6-methylpiperidine derivatives, the existing methyl group at C-6 provides a point for further synthetic elaboration, though direct functionalization of the C-6 methylene (B1212753) group is challenging.

Heterocyclic Ring Fusions Involving the this compound Core

The this compound scaffold can be used to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Fused Pyridines: The ketone and an adjacent methylene group can participate in cyclocondensation reactions to form a fused pyridine ring. For example, reaction with a 1,3-dicarbonyl compound or its equivalent in the presence of an ammonia (B1221849) source can lead to the formation of a tetrahydropyrido[3,4-c]pyridine system.

Synthesis of Fused Pyrazoles: Reaction of this compound with hydrazine derivatives can lead to the formation of fused pyrazole (B372694) systems. For instance, condensation with hydrazine would initially form a hydrazone, which, under specific conditions, could undergo cyclization with an appropriately functionalized neighboring group to form a dihydropyrazolo[3,4-c]pyridine. nih.govnih.gov

Synthesis of Fused Thiophenes (Gewald Reaction): The Gewald reaction is a multicomponent reaction that can be used to synthesize substituted 2-aminothiophenes. nih.govacs.org This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. Applying this to this compound would likely yield a thieno[2,3-c]pyridine (B153571) derivative, a valuable heterocyclic scaffold.

Table 2: Examples of Fused Heterocyclic Systems from Piperidinone Precursors

| Fused Ring System | General Reaction Type | Key Reagents |

|---|---|---|

| Pyridine | Cyclocondensation | 1,3-Dicarbonyl compound, Ammonia source |

| Pyrazole | Cyclocondensation | Hydrazine derivative, Activating agent |

Stereoisomeric and Enantiomeric Derivatives and their Resolution

The presence of two stereogenic centers in the this compound scaffold, at the C3 and C6 positions, gives rise to the potential for four distinct stereoisomers. These consist of two pairs of enantiomers: (3R,6R)- and (3S,6S)-6-Methylpiperidin-3-one, and (3R,6S)- and (3S,6R)-6-Methylpiperidin-3-one. Stereoisomers are compounds that share the same molecular formula and bond connectivity but differ in the three-dimensional arrangement of their atoms. youtube.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. youtube.com The specific spatial orientation of the methyl group at C6 relative to the carbonyl group at C3 defines the diastereomeric relationship, commonly referred to as cis (on the same side of the ring) and trans (on opposite sides).

The differential pharmacological and toxicological profiles of individual stereoisomers necessitate the development of stereoselective synthetic routes and effective resolution techniques. mdpi.com The synthesis and isolation of stereochemically pure piperidine derivatives are of paramount importance in medicinal chemistry, as biological systems often interact differently with each stereoisomer.

The strategic control of stereochemistry during synthesis is the most efficient method to obtain a single desired isomer. Diastereoselective synthesis aims to produce a predominance of one diastereomer over others. For substituted piperidines, this can be achieved through various methods, including catalyst-controlled cyclization reactions that favor the formation of either the cis or trans isomer. acs.org For instance, iron(III) chloride has been used to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org Other approaches involve the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening to yield highly substituted, oxygenated piperidines. nih.govacs.org

Enantioselective synthesis, or asymmetric synthesis, is employed to produce a specific enantiomer. This can be accomplished using chiral catalysts, chiral auxiliaries, or biocatalytic methods. A notable example in the synthesis of a related piperidine core involved a biocatalytic transamination step that introduced chirality with excellent enantioselectivity, achieving an enantiomeric excess (ee) of over 99%. researchgate.net Dynamic kinetic resolution is another powerful strategy, where a racemic mixture is converted into a single enantiomer. This has been demonstrated in the synthesis of 2-substituted piperidines through the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, yielding products with high enantiomeric ratios. nih.govacs.org

When a synthesis yields a mixture of stereoisomers, resolution techniques are required for their separation. These methods exploit the different physical properties of diastereomers or the differential interaction of enantiomers with a chiral environment.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone of enantiomeric separation. researchgate.net CSPs create a chiral environment where the two enantiomers of a racemic mixture exhibit different affinities, leading to different retention times and thus, separation. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the resolution of various piperidine analogues. researchgate.net For compounds lacking a chromophore, a pre-column derivatization step can be employed to introduce a UV-active group, enabling detection. nih.gov For example, a chiral HPLC method was developed for the estimation of (S)-piperidin-3-amine in its (R)-enantiomer by derivatizing the amines with para-toluenesulfonyl chloride prior to chromatographic separation. nih.gov

Crystallization-Based Resolution

Crystallization techniques are powerful methods for separating stereoisomers on a large scale.

Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized and separated.

Crystallization-Induced Dynamic Resolution (CIDR): This advanced technique offers the potential to convert a racemic or diastereomeric mixture entirely into a single, desired crystalline product, thereby overcoming the 50% yield limit of classical resolution. researchgate.net CIDR combines the separation of isomers via crystallization with an in-situ equilibrium (racemization or epimerization) that continuously replenishes the isomer being crystallized. nih.gov This process has been successfully applied in the synthesis of a key intermediate for an orexin (B13118510) receptor antagonist, where a trans/cis mixture of a lactam acid was converted into the desired trans-lactam acid salt with greater than 95% diastereomeric excess and a 91% yield. researchgate.net A similar strategy involving photoredox-mediated racemization has also been used for the dynamic resolution of amines. researcher.life

The absolute configuration of the separated enantiomers is definitively determined using techniques such as single-crystal X-ray analysis or by comparison to standards of known configuration. researchgate.net

Interactive Data Table 1: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship | Diastereomeric Form |

| (3R, 6R) | Enantiomer of (3S, 6S) | trans (assuming equatorial methyl) |

| (3S, 6S) | Enantiomer of (3R, 6R) | trans (assuming equatorial methyl) |

| (3R, 6S) | Enantiomer of (3S, 6R) | cis (assuming equatorial methyl) |

| (3S, 6R) | Enantiomer of (3R, 6S) | cis (assuming equatorial methyl) |

Interactive Data Table 2: Examples of Resolution and Stereoselective Synthesis for Piperidine Derivatives

| Method | Target Compound/Intermediate | Key Reagents/Conditions | Outcome |

| Biocatalytic Transamination | Chiral lactam intermediate for ((3R,6R)-6-Methylpiperidin-3-yl)methanol | Three-enzyme system | >99% ee researchgate.net |

| Crystallization-Induced Dynamic Resolution (CIDR) | trans-lactam acid salt | Camphor sulfonic acid | >95% de, 91% yield researchgate.net |

| Asymmetric Alkylation | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | s-BuLi, Chiral Auxiliary | Single isomer detected researchgate.net |

| Chiral HPLC | (R)- and (S)-piperidin-3-amine | Pre-column derivatization (PTSC), Chiralpak AD-H column | Resolution > 4.0 nih.gov |

| Catalytic Dynamic Resolution | N-Boc-2-substituted piperidines | s-BuLi/TMEDA, Chiral Ligand | 96:4 er acs.org |

| Diastereoselective Cyclization | cis-2,6-disubstituted piperidines | FeCl₃ catalyst | up to 99:1 cis/trans ratio acs.org |

Applications of 6 Methylpiperidin 3 One in Chemical Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

Organic building blocks are fundamental components used for the modular assembly of complex molecules in medicinal chemistry, organic synthesis, and materials science. The piperidine (B6355638) ring, in particular, is a prevalent structural feature in many natural products and drug candidates, with thousands of piperidine-containing compounds having been investigated in clinical and preclinical studies. mdma.ch Piperidinones, such as 6-methylpiperidin-3-one, often serve as advanced intermediates that are later converted to highly functionalized piperidines. mdma.ch

Precursor for Complex Heterocyclic Systems

The reactivity of the ketone and the secondary amine in this compound allows it to serve as a precursor for a variety of fused heterocyclic systems. airo.co.in Such fused heterocycles are of significant interest in medicinal chemistry due to their rigid structures, which can allow for precise interaction with biological targets. nih.gov

One of the most classic and effective methods for synthesizing indole (B1671886) ring systems is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. thermofisher.comwikipedia.orgmdpi.com this compound is a suitable ketone substrate for this reaction. When reacted with a substituted phenylhydrazine, it first forms a phenylhydrazone intermediate. Under acidic catalysis, this intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield a tetracyclic indole derivative, specifically a tetrahydrocarbazolone. wikipedia.orgnih.govrsc.org This transformation effectively fuses an indole ring system onto the piperidine scaffold, generating significant molecular complexity in a single synthetic operation.

| Reactants | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| This compound + Phenylhydrazine | Fischer Indole Synthesis | Piperidine-fused Tetrahydrocarbazolone |

| This compound + Malononitrile + Sulfur (Gewald Reaction) | Condensation/Cyclization | Piperidine-fused Aminothiophene |

| This compound + Hydrazine (B178648) derivative | Condensation/Cyclization | Piperidine-fused Pyrazole (B372694) (e.g., Indazole analog) |

Intermediate in Total Synthesis of Structurally Diverse Natural Products (Generic Scope)

The piperidine skeleton is a ubiquitous structural motif found in a vast array of natural products, particularly in the alkaloid family. researchgate.net The synthesis of these complex molecules is a significant area of organic chemistry. While direct applications of this compound in completed total syntheses of natural products are not extensively documented, its structure represents a highly relevant intermediate. Chiral 2-substituted-6-methyl-2,3-dihydropyridinones, which are structurally similar, have been utilized as key intermediates in the synthesis of alkaloids like (+)-calvine and (−)-indolizidine 209D. rsc.org

The functional handles present in this compound—the ketone, the secondary amine, and the adjacent methylene (B1212753) groups—provide multiple sites for strategic chemical modifications necessary for building complex alkaloid frameworks. acs.orgnih.gov The ketone can be used for carbon-carbon bond formation via enolate chemistry, converted to other functional groups, or serve as an anchor point for ring-forming reactions. The secondary amine can be acylated, alkylated, or used in cyclization reactions to complete a heterocyclic core. The inherent chirality of the molecule, once resolved, can be used to direct the stereochemistry of subsequent transformations, which is a critical aspect of total synthesis.

Ligand and Organocatalyst Development

The structural features of this compound make it an attractive scaffold for the development of both metal-coordinating ligands and chiral organocatalysts.

Metal Coordination Chemistry with this compound Derivatives

Transition metal complexes are of great interest due to their applications in catalysis, materials science, and medicine. sapub.orgresearchgate.net The coordinating ability of a ligand is central to the function of these complexes. While this compound itself is not a strong ligand, it can be easily converted into derivatives that are excellent chelating agents. Schiff bases, oximes, and hydrazones are well-established classes of ligands in coordination chemistry. orientjchem.orgnih.govoszk.huijcce.ac.irniscpr.res.in

By reacting the ketone functionality of this compound, a variety of potent ligands can be synthesized:

Schiff Base Ligands: Condensation of the ketone with a primary amine (e.g., an amino-substituted phenol (B47542) or aniline) yields a Schiff base (or imine). ekb.eg These ligands often act as bidentate or tridentate chelators, coordinating to metal ions through the imine nitrogen and another donor atom from the substituent. oszk.hu

Oxime Ligands: Reaction with hydroxylamine (B1172632) produces this compound oxime. The oxime group (-C=N-OH) is an excellent coordinating moiety, typically binding to a metal center through the nitrogen atom and the deprotonated oxygen atom, forming a stable five-membered chelate ring. ijcce.ac.irat.ua

Hydrazone Ligands: Condensation with hydrazine or its derivatives (e.g., thiosemicarbazide) yields hydrazones, which contain additional donor atoms (N, S, or O) capable of coordinating with metal ions to form stable complexes.

| This compound Derivative | Typical Donor Atoms | Potential Coordination Mode | Common Metal Ions |

|---|---|---|---|

| Schiff Base (from 2-aminophenol) | N (imine), O (phenol) | Bidentate (N,O) | Cu(II), Ni(II), Co(II) |

| Oxime | N (oxime), O (oxime) | Bidentate (N,O) | Ni(II), Pd(II), Pt(II), Fe(III) |

| Thiosemicarbazone | N (imine), S (thione) | Bidentate (N,S) | Cu(II), Zn(II), Fe(III) |

Chiral Organocatalysts Derived from the this compound Scaffold

Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze enantioselective reactions, has become a cornerstone of modern organic synthesis. rsc.org Many successful organocatalysts are based on chiral amine or amino alcohol scaffolds, such as proline and its derivatives. nih.gov

This compound possesses two stereocenters (at C3 and C6), and its enantiomers can be separated or synthesized stereoselectively. These chiral scaffolds can be transformed into structures analogous to well-known organocatalysts.

Chiral Amino Alcohol Derivatives: Stereoselective reduction of the ketone in enantiopure this compound can yield chiral cis- or trans-6-methylpiperidin-3-ol. These chiral amino alcohols are valuable precursors for catalysts used in reactions like asymmetric additions to aldehydes or ketones.

Proline Analogs: Further oxidation and functional group manipulation can convert the scaffold into derivatives of 6-methylpipecolic acid (6-methylpiperidine-2-carboxylic acid), which are structural analogs of the highly successful catalyst, proline. nih.gov

Catalysts derived from this scaffold could operate through established catalytic cycles, such as enamine or iminium ion activation, to facilitate a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. rsc.orged.ac.uk The defined stereochemistry of the 6-methylpiperidine ring would create a specific chiral environment to control the facial selectivity of the reaction.

Applications in Polymer Chemistry

A comprehensive review of the scientific literature indicates that the application of this compound in the field of polymer chemistry is not a well-documented or explored area. There are no significant reports of its use as a monomer for polymerization, such as in the formation of polyamides or other condensation polymers. Furthermore, its application as a catalyst, initiator, or additive in polymerization processes has not been established in published research. While piperidine and its simpler derivatives are used in certain contexts, such as bases for deprotection in solid-phase synthesis or as components of rubber vulcanization accelerators, specific applications for the this compound structure in the synthesis or modification of polymers are not apparent. researchgate.net This represents a potential area for future research and development.

Monomer or Cross-linking Agent for Polymeric Materials

Extensive searches of polymer science literature and chemical databases did not yield any instances of this compound being used as a monomer for polymerization or as a cross-linking agent.

While piperidine derivatives are sometimes incorporated into polymer structures, the specific compound this compound is not mentioned in studies concerning the synthesis of polymeric materials. researchcommons.org The chemical structure of this compound, containing a secondary amine and a ketone functional group, could theoretically be involved in certain polymerization reactions, such as condensation polymerization. However, no practical examples or research studies demonstrating this application have been found.

Similarly, the molecule does not possess the typical functionalities of common cross-linking agents, which usually have two or more reactive groups (like vinyl, epoxy, or isocyanate groups) capable of forming bridges between polymer chains. yg-1.commdpi.comsigmaaldrich.com There is no literature to support its use in creating the three-dimensional networks characteristic of cross-linked polymers. sigmaaldrich.com

Modifiers for Enhancing Polymer Properties